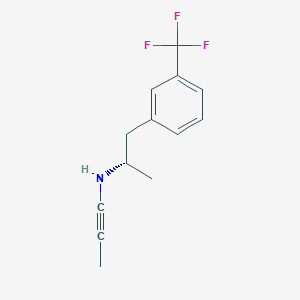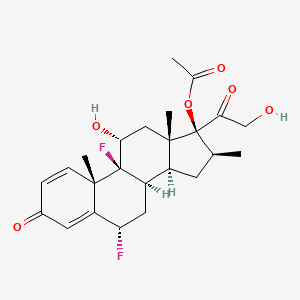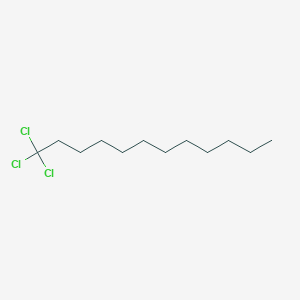![molecular formula C22H26O5 B13416070 5,5'-[Oxybis(methylene)]bis(6-propyl-2H-1,3-benzodioxole) CAS No. 37773-74-3](/img/structure/B13416070.png)
5,5'-[Oxybis(methylene)]bis(6-propyl-2H-1,3-benzodioxole)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,5’-[Oxybis(methylene)]bis(6-propyl-2H-1,3-benzodioxole) is a chemical compound known for its unique structure and properties It belongs to the class of benzodioxoles, which are characterized by a dioxole ring fused to a benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,5’-[Oxybis(methylene)]bis(6-propyl-2H-1,3-benzodioxole) typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the use of a benzodioxole derivative and a propylating agent in the presence of a catalyst. The reaction is carried out under an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and achieve the desired product quality.
化学反応の分析
Types of Reactions
5,5’-[Oxybis(methylene)]bis(6-propyl-2H-1,3-benzodioxole) can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into more reduced forms, potentially altering its chemical properties.
Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce alcohols or other reduced forms.
科学的研究の応用
5,5’-[Oxybis(methylene)]bis(6-propyl-2H-1,3-benzodioxole) has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of polymers, resins, and other industrial materials due to its stability and reactivity.
作用機序
The mechanism of action of 5,5’-[Oxybis(methylene)]bis(6-propyl-2H-1,3-benzodioxole) involves its interaction with specific molecular targets and pathways. Its effects are mediated through binding to receptors or enzymes, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
1,3-Benzodioxole: A simpler analog with a similar core structure but lacking the propyl and oxybis(methylene) groups.
6-Propyl-1,3-benzodioxole: Another related compound with a propyl group but without the oxybis(methylene) linkage.
Uniqueness
5,5’-[Oxybis(methylene)]bis(6-propyl-2H-1,3-benzodioxole) is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
特性
CAS番号 |
37773-74-3 |
|---|---|
分子式 |
C22H26O5 |
分子量 |
370.4 g/mol |
IUPAC名 |
5-propyl-6-[(6-propyl-1,3-benzodioxol-5-yl)methoxymethyl]-1,3-benzodioxole |
InChI |
InChI=1S/C22H26O5/c1-3-5-15-7-19-21(26-13-24-19)9-17(15)11-23-12-18-10-22-20(25-14-27-22)8-16(18)6-4-2/h7-10H,3-6,11-14H2,1-2H3 |
InChIキー |
ORYPNGMQKITQRV-UHFFFAOYSA-N |
正規SMILES |
CCCC1=CC2=C(C=C1COCC3=CC4=C(C=C3CCC)OCO4)OCO2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(2R,3S,4R,5R)-5-[6-(dimethylamino)purin-9-yl]-2-(hydroxymethyl)-3-methyloxolane-3,4-diol](/img/structure/B13416003.png)





![2-[4-(4-Methylphenyl)piperazin-1-yl]ethanol](/img/structure/B13416056.png)


![Methanone, (5-methyl-4-isoxazolyl)[4-[3-(trifluoromethyl)phenyl]-1-piperazinyl]-](/img/structure/B13416063.png)
![Methyl [[1-[4-[[(4-Fluorobenzyl)amino]carbonyl]-5-hydroxy-1-methyl-6-oxo-1,6-dihydropyrimidin-2-yl]-1-methylethyl]amino](oxo)acetate](/img/structure/B13416067.png)


